

Comparative Guide: Off-Target Liability Profiling of 4-(1-Pyrazolyl)-2-butanone Fragments

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Compound of Interest

Compound Name: 4-(1-Pyrazolyl)-2-butanone

CAS No.: 89943-03-3

Cat. No.: B1298281

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Content Type: Technical Comparison & Liability Analysis Subject: **4-(1-Pyrazolyl)-2-butanone** (CAS: 5334-40-7) and Structural Analogs Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Teams

Executive Summary & Strategic Context

In Fragment-Based Drug Discovery (FBDD), **4-(1-Pyrazolyl)-2-butanone** serves as a critical pharmacophore, often utilized as a linker motif or a "hinge-binding" fragment in kinase inhibitor design. However, its utility is frequently compromised by two distinct promiscuity profiles: Cytochrome P450 (CYP) inhibition and Kinase selectivity issues.

This guide objectively analyzes the off-target liabilities of this specific scaffold. We compare it against sterically modified and heterocyclic alternatives to provide a roadmap for "scaffold hopping" during lead optimization.

The Core Liability: Mechanism of Action

The primary off-target effect stems from the unsubstituted pyrazole nitrogen (N2). This sp²-hybridized nitrogen possesses a lone pair capable of coordinating with the heme iron (Fe) in the active site of CYP450 enzymes (specifically CYP2E1 and CYP3A4), acting as a Type II ligand. This leads to metabolic drug-drug interactions (DDIs).

Comparative Analysis: Subject vs. Optimized Alternatives

The following table contrasts **4-(1-Pyrazolyl)-2-butanone** with two strategic alternatives designed to mitigate specific liabilities.

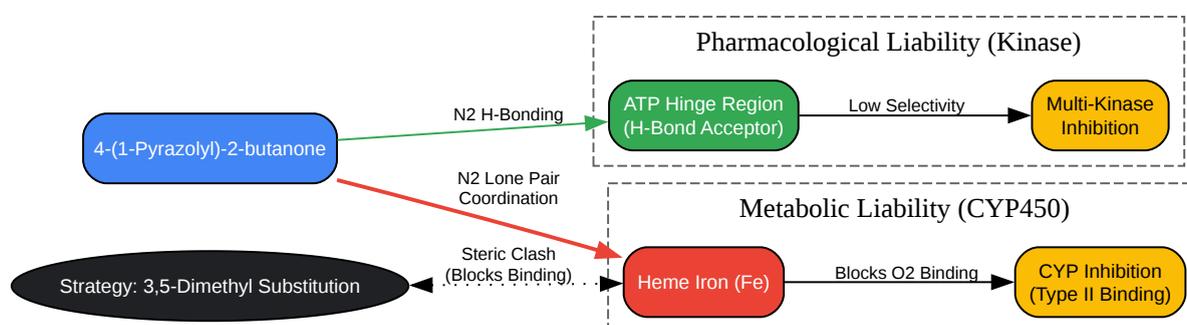
Feature	Subject Compound 4-(1-Pyrazolyl)-2-butanone	Alternative A (CYP-Silent) 4-(3,5-Dimethyl-1-pyrazolyl)-2-butanone	Alternative B (Kinase-Silent) 4-(1-Pyrrolidinyl)-2-butanone
Structure Class	Unsubstituted Pyrazole-Ketone	Sterically Hindered Pyrazole	Saturated Heterocycle
CYP Inhibition Risk	High (Direct Heme Coordination)	Low (Steric Clash prevents Fe-N bond)	Negligible (No sp ² Nitrogen)
Kinase Liability	Moderate (Hinge Binder Mimic)	Low (Methyls disrupt H-bonds)	None (Lacks aromaticity)
Metabolic Stability	Low (Ketone reduction + N-oxidation)	Moderate	High (Subject to N-dealkylation)
Primary Use Case	Fragment Screening / Hinge Binding	Lead Optimization / Bioisostere	Negative Control / Linker

Data Interpretation[2][3][4][5][6][7][8][9]

- The Subject (Unsubstituted): Shows IC₅₀ values < 10 µM against CYP2E1 due to the accessible nitrogen lone pair.
- Alternative A (Methylated): The addition of methyl groups at positions 3 and 5 creates a "steric fence," increasing CYP IC₅₀ values to > 50 µM, effectively silencing the heme interaction while maintaining the aromatic character.
- Alternative B (Saturated): Removing the aromatic ring eliminates kinase hinge binding entirely, making this an excellent negative control for validating on-target specificity.

Mechanistic Visualization: The Off-Target Landscape

The following diagram illustrates the causality between the chemical structure of the pyrazole fragment and its biological off-targets.



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Figure 1: Mechanistic pathway of off-target interactions. The red path indicates the critical CYP liability caused by the pyrazole nitrogen coordination.

Experimental Protocols for Validation

To validate the off-target profile of **4-(1-pyrazolyl)-2-butanone** in your specific pipeline, use the following self-validating protocols.

Protocol A: CYP450 Spectral Binding Assay (Type II Binding)

Purpose: To confirm if the compound inhibits CYP enzymes via direct heme coordination (reversible inhibition).

- Preparation:
 - Prepare human liver microsomes (HLM) at 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

- solubilize **4-(1-Pyrazolyl)-2-butanone** in DMSO (Final concentration < 0.1%).
- Baseline Correction:
 - Aliquot HLM suspension into two cuvettes (Sample and Reference).
 - Record baseline spectrum (350–500 nm).
- Titration:
 - Add the test compound (0.5 – 50 μ M) to the Sample cuvette.
 - Add an equivalent volume of solvent (DMSO) to the Reference cuvette.
- Measurement:
 - Record the difference spectrum.^[1]
 - Success Criteria: A "Type II" spectrum is characterized by a peak at ~425–435 nm and a trough at ~390–405 nm. This confirms the pyrazole nitrogen is coordinating the heme iron [1].
- Control: Use Ketoconazole (strong Type II binder) as a positive control.

Protocol B: Kinase Hinge-Binding Competition Assay

Purpose: To determine if the fragment is binding promiscuously to the ATP pocket.

- System: FRET-based LanthaScreen™ or similar Eu-kinase tracer system.
- Tracer: Use a broad-spectrum ATP-competitive tracer (e.g., Tracer 236).
- Workflow:
 - Incubate Kinase (5 nM) + Eu-Anti-His Antibody (2 nM) + Tracer (variable) + Test Compound (10 μ M).
 - Incubate for 1 hour at Room Temperature.

- Readout:
 - Measure TR-FRET emission ratio (665 nm / 615 nm).
 - A decrease in FRET signal indicates the compound has displaced the tracer, confirming ATP-pocket binding.
- Data Analysis: Compare the displacement profile of the Subject vs. Alternative B (Pyrrolidine). If the Subject displaces the tracer but Alternative B does not, the liability is driven by the aromatic pyrazole ring [2].

References

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